3-(decanoylamino)propanoic acid
Description
Properties
IUPAC Name |
3-(decanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-12(15)14-11-10-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYLDVKJEPKPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201313331 | |
| Record name | N-(1-Oxodecyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88574-09-8 | |
| Record name | N-(1-Oxodecyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88574-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Oxodecyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201313331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, β-alanine is dissolved in a biphasic solvent system, such as water and tetrahydrofuran (THF), with sodium carbonate (Na₂CO₃) as the base. Decanoyl chloride is added dropwise to the mixture, which facilitates the deprotonation of the amine and neutralizes the hydrochloric acid byproduct. The reaction is conducted at room temperature or under mild reflux (60–65°C) for 2–4 hours. Post-reaction, the product is isolated via acidification to pH 3–5, followed by extraction with dichloromethane and evaporation under reduced pressure.
Example Protocol
Challenges and Optimization
The moderate yield (30%) observed in analogous reactions is attributed to competing hydrolysis of decanoyl chloride in aqueous media. To mitigate this, alternative solvents like toluene or dimethylformamide (DMF) can enhance reagent compatibility. Additionally, phase-transfer catalysts, such as tetrabutylammonium bromide, may improve interfacial reactivity in biphasic systems.
Coupling Agent-Mediated Synthesis
For laboratories lacking access to decanoyl chloride, carbodiimide-based coupling agents offer an alternative pathway. This method activates decanoic acid for amide bond formation with β-alanine.
HATU/DIPEA-Mediated Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) are employed to activate the carboxylic acid group of decanoic acid. The protocol involves:
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Dissolving decanoic acid and HATU in dry DMF under argon.
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Adding DIPEA to generate the active ester intermediate.
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Introducing β-alanine to the mixture and stirring at room temperature for 18–24 hours.
Example Protocol
Advantages Over Acyl Chloride Route
This method avoids moisture-sensitive reagents and provides higher yields in homogeneous reaction media. However, it requires stringent anhydrous conditions and costly reagents.
Ester Protection and Subsequent Acylation
To circumvent solubility issues with β-alanine, its carboxylic acid group can be transiently protected as an ester prior to acylation.
Methyl Ester Protection
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Esterification : β-Alanine is treated with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 3-aminopropanoate.
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Acylation : The esterified amine reacts with decanoyl chloride in toluene at 85°C.
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Hydrolysis : The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH.
Example Protocol
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Esterification : β-Alanine (10 g), MeOH (100 mL), H₂SO₄ (1 mL), reflux for 6 hours.
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Acylation : Methyl 3-aminopropanoate (1 equiv), decanoyl chloride (1.5 equiv), toluene, 85°C, 4 hours.
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Hydrolysis : Crude ester (1 equiv), NaOH (30% aqueous), 60°C, 2 hours.
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Overall Yield : ~80–90% (based on analogous cyclopentanone-derived syntheses).
Comparative Analysis of Methods
| Method | Conditions | Yield | Cost | Complexity |
|---|---|---|---|---|
| Direct Acylation | Aqueous/THF, Na₂CO₃ | 30% | Low | Moderate |
| HATU-Mediated Coupling | Dry DMF, Argon | 50–70% | High | High |
| Ester Protection | Toluene, H₂SO₄/NaOH | 80–90% | Medium | High |
Key Findings :
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The ester protection strategy offers the highest yield but involves multiple steps.
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Direct acylation is cost-effective but suffers from side reactions.
Industrial-Scale Considerations
For large-scale production, the Schotten-Baumann method is favored due to its simplicity and scalability. A continuous-flow reactor could further enhance efficiency by minimizing decanoyl chloride hydrolysis. Catalyst recycling, as demonstrated in cobalt-mediated propionic acid syntheses , may also reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(Decanoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Decanoylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(decanoylamino)propanoic acid involves its interaction with specific molecular targets. The decanoyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
The following analysis compares 3-(decanoylamino)propanoic acid with structurally related propanoic acid derivatives, focusing on substituent effects, biological activities, and physicochemical properties.
Substituent Diversity and Physicochemical Properties
*Calculated based on molecular formula (C₁₃H₂₅NO₃). †Range inferred from derivatives in Table 1 .
Key Observations :
- Lipophilicity: The decanoylamine group in 3-(decanoylamino)propanoic acid enhances membrane permeability compared to polar derivatives like 3-(dimethylamino)propanoic acid . However, this may reduce aqueous solubility, limiting bioavailability.
- In contrast, the aliphatic decanoyl chain may favor interactions with lipid-rich environments (e.g., cell membranes or lipoproteins).
Anticancer Potential
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Exhibit structure-dependent anticancer activity, with IC₅₀ values ranging from 1–50 µM against various cancer cell lines. Nitro- or methoxy-substituted derivatives show enhanced efficacy .
- Decanoylamino analog: Hypothesized to disrupt lipid signaling pathways (e.g., phospholipase A2 inhibition) due to its long-chain structure, though experimental validation is needed.
Antimicrobial and Antioxidant Properties
- Antimicrobial: Derivatives with electron-withdrawing groups (e.g., -NO₂) demonstrate broad-spectrum activity against multidrug-resistant pathogens .
Q & A
Q. What are the common synthetic strategies for preparing 3-(decanoylamino)propanoic acid and its derivatives?
Methodological Answer: The synthesis typically involves coupling decanoyl chloride with β-alanine derivatives under basic conditions. Key steps include:
- Amide bond formation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to activate the carboxylic acid group of β-alanine derivatives.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates .
- Purification : Column chromatography or recrystallization is employed to isolate the product, monitored by TLC or HPLC .
Q. What analytical techniques are recommended for characterizing 3-(decanoylamino)propanoic acid?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the amide proton (~6.5–7.5 ppm) and decanoyl chain (δ 0.8–1.3 ppm for terminal methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and purity.
- FTIR : Peaks at ~1650 cm (amide I band) and ~1550 cm (amide II band) confirm the amide linkage .
Q. How should researchers handle and store 3-(decanoylamino)propanoic acid in the laboratory?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the amide bond.
- Safety protocols : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust formation .
Advanced Research Questions
Q. How do structural modifications of 3-(decanoylamino)propanoic acid influence its interaction with lipid bilayers or enzymes?
Methodological Answer:
- Lipid bilayer studies : Use fluorescence anisotropy or surface plasmon resonance (SPR) to assess insertion efficiency. Modifications in the decanoyl chain (e.g., fluorination) enhance hydrophobicity and membrane permeability .
- Enzyme inhibition assays : Replace the decanoyl group with shorter acyl chains to evaluate steric effects on enzyme binding pockets. Kinetic parameters (, ) can be measured via spectrophotometry .
Q. What metabolic pathways are implicated in the breakdown of 3-(decanoylamino)propanoic acid in mammalian systems?
Methodological Answer:
- In vitro models : Incubate with liver microsomes or hepatocytes to identify phase I metabolites (e.g., hydroxylation via CYP450 enzymes) and phase II conjugates (e.g., glucuronidation).
- LC-MS/MS analysis : Detect metabolites like 3-(carboxyamino)propanoic acid, formed via deacylation, and compare with known pathways for similar compounds .
Q. How can researchers resolve contradictions in reported bioactivity data for 3-(decanoylamino)propanoic acid analogs?
Methodological Answer:
- Standardize assays : Use isogenic cell lines and control for batch-to-buffer variability (e.g., serum-free conditions).
- Data normalization : Express activity relative to internal controls (e.g., ATP levels for cytotoxicity assays).
- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify outliers or context-dependent effects .
Q. What computational approaches are suitable for predicting the physicochemical properties of 3-(decanoylamino)propanoic acid?
Methodological Answer:
- QSAR modeling : Use descriptors like logP (lipophilicity) and polar surface area (PSA) to predict absorption/permeability.
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers or proteins (e.g., GROMACS software) to study conformational stability .
Q. How can researchers optimize the synthesis of 3-(decanoylamino)propanoic acid for high-throughput screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
